molecular formula C6H10FN B3321292 5-Fluoro-2-azaspiro[3.3]heptane CAS No. 1330766-18-1

5-Fluoro-2-azaspiro[3.3]heptane

Cat. No.: B3321292
CAS No.: 1330766-18-1
M. Wt: 115.15
InChI Key: PFIVKEVGHOCJLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Spirocyclic Systems in Organic Chemistry and Medicinal Chemistry Scaffolds

Spirocycles, characterized by two rings sharing a single common atom, are increasingly recognized for their pivotal role in the design of new drugs. tandfonline.combldpharm.comwalshmedicalmedia.com Their inherent three-dimensionality sets them apart from the traditionally flat aromatic structures that have long dominated medicinal chemistry. tandfonline.comrsc.org This spatial complexity allows for a more precise and multi-directional presentation of functional groups, which can lead to enhanced interactions with the three-dimensional binding sites of biological targets like proteins. tandfonline.com

The move towards molecules with a higher fraction of sp³-hybridized carbon atoms, a key feature of spirocycles, generally correlates with improved physicochemical properties and pharmacokinetic profiles. tandfonline.com These properties include increased water solubility and metabolic stability, which are crucial for the successful development of a drug candidate. tandfonline.combldpharm.com The rigidity of spirocyclic systems, particularly those with smaller rings, limits the number of possible conformations, which can be advantageous in structure-based drug design. tandfonline.com This conformational restriction can help to lock a molecule into its bioactive conformation, thereby improving potency and selectivity. rsc.orgresearchgate.net

The introduction of spirocyclic motifs into existing drug molecules has proven to be a valuable strategy for lead optimization. tandfonline.com It can lead to improved selectivity for the intended target, thereby reducing off-target effects and potential cytotoxicity. tandfonline.com Furthermore, the novelty of spirocyclic structures often provides an opportunity for securing intellectual property rights. rsc.orgresearchgate.net

The Azaspiro[3.3]heptane Framework: Structural Features and Research Relevance

Within the broader class of spirocycles, the azaspiro[3.3]heptane framework has attracted considerable interest in medicinal chemistry. nih.govuniv.kiev.ua This scaffold consists of two four-membered rings, one of which contains a nitrogen atom, fused at a central carbon atom. The constrained nature of this bicyclic system imparts a high degree of rigidity and a well-defined three-dimensional geometry. researchgate.net

A key aspect of the research relevance of azaspiro[3.3]heptanes is their role as bioisosteres of commonly used saturated heterocycles like piperidine (B6355638). univ.kiev.uaresearchgate.netnih.gov Bioisosteric replacement is a strategy used to modify a lead compound by replacing a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. The azaspiro[3.3]heptane core can mimic the spatial arrangement of substituents on a piperidine ring while offering improved metabolic stability. univ.kiev.ua

The synthesis of highly functionalized azaspiro[3.3]heptane building blocks with multiple "exit vectors" for further chemical modification has been a significant area of research. nih.gov These versatile intermediates provide a platform for creating diverse libraries of compounds for drug discovery programs. nih.gov The development of robust and scalable synthetic routes to these scaffolds is crucial for their widespread application. researchgate.netresearchgate.net

Contextualization of 5-Fluoro-2-azaspiro[3.3]heptane within the Azaspiro[3.3]heptane Family

This compound is a specific derivative of the azaspiro[3.3]heptane framework that incorporates a fluorine atom at the 5-position. The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate various properties. Fluorine can alter a molecule's lipophilicity, metabolic stability, and binding affinity to its target.

The synthesis of fluorinated spiro[3.3]heptane scaffolds has been developed to create conformationally restricted isosteres of cyclohexane (B81311) frameworks for use in medicinal chemistry. researchgate.net The hydrochloride salt of this compound is available as a research chemical. cymitquimica.com

Another related compound, 5,5-Difluoro-2-azaspiro[3.3]heptane, is also of interest in medicinal chemistry. It is investigated as a pharmaceutical intermediate and a building block for drug development. The trifluoroacetate (B77799) salt of this compound is noted to have enhanced solubility in polar solvents.

The development of practical and scalable synthetic routes for key intermediates is critical for the advancement of drug candidates. For instance, a two-step process has been developed for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key intermediate for the potent antibiotic drug candidate TBI-223. acs.orgnih.gov This highlights the industrial importance of developing efficient syntheses for functionalized azaspiro[3.3]heptane derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoro-2-azaspiro[3.3]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FN/c7-5-1-2-6(5)3-8-4-6/h5,8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIVKEVGHOCJLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1F)CNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Fluoro 2 Azaspiro 3.3 Heptane and Its Derivatives

Convergent Synthetic Strategies for Azaspiro[3.3]heptane Scaffolds

Convergent synthesis, where different fragments of the molecule are prepared separately and then joined, is a common approach for constructing the azaspiro[3.3]heptane framework. researchgate.netresearchgate.net This allows for the modular and efficient assembly of highly functionalized building blocks suitable for drug discovery. nih.govacs.org

Spirocyclization strategies involve the formation of the key quaternary spiro-center through an intramolecular ring-closure reaction. One common method involves the double alkylation of a suitable precursor. For example, 6-substituted 2-azaspiro[3.3]heptanes can be synthesized from commercially available 2,2-bis(bromomethyl)-1,3-propanediol over several steps. unipv.it The key spirocyclization step involves treating a bis-mesylate intermediate with a nucleophile like p-toluenesulfonamide and a base to form the protected 2-azaspiro[3.3]heptane ring system. unipv.it Another approach involves a Boc-induced spirocyclization, where a hydroxylamine intermediate is treated with Di-tert-butyl dicarbonate (Boc₂O) and an acid source, such as Amberlyst 15 resin, to facilitate the ring closure and formation of the N-Boc protected spirocycle in good to excellent yields. uniba.it

These methodologies are pivotal for creating versatile azaspiro[3.3]heptane structures with multiple points for further functionalization, which is highly valuable in the design of novel therapeutics. nih.govacs.org

The [2+2] cycloaddition is a powerful photochemical or thermal reaction for constructing four-membered rings, making it highly suitable for the synthesis of the azaspiro[3.3]heptane core. researchgate.netlibretexts.org This approach often involves the reaction of an alkene with a ketene or another activated alkene.

A key strategy for synthesizing 1-azaspiro[3.3]heptanes, which are structural isomers of the 2-aza variant, involves the thermal [2+2] cycloaddition between an endocyclic alkene and Graf's isocyanate (chlorosulfonyl isocyanate, ClO₂S-NCO). researchgate.netnih.govresearchgate.net This reaction forms a spirocyclic β-lactam intermediate, which can then be reduced with a reagent like alane to yield the final 1-azaspiro[3.3]heptane. nih.govresearchgate.net More advanced methods utilize visible-light triplet photosensitization to promote intermolecular crossed [2+2] cycloadditions between exocyclic arylidene azetidines and electron-deficient alkenes, providing access to a range of polysubstituted 2-azaspiro[3.3]heptane motifs under mild conditions. researchgate.net

The table below summarizes representative [2+2] cycloaddition reactions used in the construction of azaspiro[3.3]heptane systems.

Reactant 1Reactant 2Reaction TypeIntermediateProductRef
Endocyclic alkeneGraf's isocyanateThermalSpirocyclic β-lactam1-Azaspiro[3.3]heptane nih.gov
Exocyclic arylidene azetidine (B1206935)Electron-deficient alkenePhotocatalyticDiradicalPolysubstituted 2-Azaspiro[3.3]heptane researchgate.net
AlkeneN-Alkyl MaleimidePhotochemical-Cyclobutane (B1203170) adduct nih.gov

A highly efficient and scalable method for constructing the azetidine ring within an azaspiro[3.3]heptane system is through hydroxide-facilitated double N-alkylation. This strategy has been successfully employed in a low-cost, protecting-group-free synthesis of a key intermediate for the antibiotic drug candidate TBI-223. acs.orgnih.govnih.gov

In this approach, an aniline (B41778), which may be substituted with electron-withdrawing groups, serves as the nitrogen source. acs.org It reacts with a bis-electrophile, such as 3,3-bis(bromomethyl)oxetane (BBMO), in the presence of a hydroxide base. acs.orgnih.gov The hydroxide facilitates the nucleophilic attack of the aniline nitrogen onto the alkyl bromide, leading to the formation of the azetidine ring in a single, efficient step. This method avoids the drawbacks of previous synthetic routes that required protecting groups and often involved inefficient or costly steps. acs.orgacs.org The reaction has been optimized and demonstrated on a 100-gram scale with high yield and purity. nih.govnih.gov

This route is particularly advantageous when using fluorinated anilines, as it directly incorporates the fluorine atom into the final structure, aligning with the strategies discussed in section 2.2.2. acs.orgua.edu

Introduction of the Fluorine Atom in Azaspiro[3.3]heptane Systems

The introduction of fluorine can dramatically alter a molecule's biological properties, including metabolic stability and binding affinity. nih.govsigmaaldrich.com For azaspiro[3.3]heptane systems, fluorine can be incorporated either by direct fluorination of a pre-formed scaffold or by using fluorinated building blocks during the synthesis.

Electrophilic fluorination involves the reaction of a carbon-centered nucleophile (such as an enolate or an electron-rich aromatic ring) with an electrophilic fluorine source ("F+"). sigmaaldrich.comwikipedia.org A variety of N-F reagents have been developed for this purpose, as they are generally more stable and safer to handle than elemental fluorine. wikipedia.org Common examples include N-fluorobenzenesulfonimide (NFSI) and Selectfluor. wikipedia.orgbrynmawr.edunih.gov

While the direct electrophilic fluorination of the parent 2-azaspiro[3.3]heptane is not extensively detailed in the provided sources, the general principles are well-established. nih.govresearchgate.net The reaction would likely involve the formation of an enolate or a related nucleophilic species from a functionalized azaspiro[3.3]heptane derivative, which would then be quenched with the electrophilic fluorinating agent. The power of the fluorinating agent can be tuned by modifying the electronic properties of the substituents on the nitrogen atom, allowing for reactions with a wide range of substrates. nih.gov This strategy offers a route to fluorinated derivatives from common, non-fluorinated intermediates.

A prime example is the synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, where 2-fluoro-4-nitroaniline (B181687) is used as a key starting material. acs.orgnih.gov This fluorinated aniline is reacted with 3,3-bis(bromomethyl)oxetane in a hydroxide-facilitated alkylation to directly form the fluorinated spirocyclic product. acs.orgnih.gov Similarly, reliable methodologies have been developed for constructing 6-fluoro-spiro[3.3]heptane scaffolds through convergent strategies that utilize a common synthetic precursor, such as 1,1-bis(bromomethyl)-3,3-difluorocyclobutane, allowing for the creation of a vast library of fluorinated building blocks on a multigram scale. researchgate.net This approach highlights the efficiency of incorporating fluorine at an early stage of the synthesis.

Deoxofluorination Approaches

A key strategy for the synthesis of 5-fluoro-2-azaspiro[3.3]heptane and its derivatives involves the deoxofluorination of a corresponding hydroxylated precursor. This method is particularly useful for introducing fluorine into the rigid spirocyclic scaffold.

One reported synthesis of fluorinated piperidine (B6355638) analogues based on the 2-azaspiro[3.3]heptane skeleton utilizes a deoxofluorination approach. thieme-connect.com Although the specific deoxofluorination reagent used for the direct synthesis of this compound is not detailed in the provided abstract, this methodology is a common and effective way to create such fluorinated compounds. thieme-connect.com The general principle of deoxofluorination involves the replacement of a hydroxyl group with a fluorine atom.

Common deoxofluorination reagents that could be employed for such a transformation include:

Diethylaminosulfur trifluoride (DAST)

Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor)

Sulfur tetrafluoride (SF4)

The choice of reagent often depends on the specific substrate, desired reaction conditions, and scale of the synthesis. For instance, SF4 can be effective, but its gaseous nature and toxicity require specialized handling. nih.gov DAST and Deoxo-Fluor are often preferred for laboratory-scale synthesis due to their liquid form and milder reaction conditions.

The reaction mechanism typically involves the activation of the alcohol by the deoxofluorination reagent, followed by nucleophilic attack of the fluoride (B91410) ion. The stereochemical outcome of the reaction (retention or inversion of configuration) can depend on the specific substrate and reaction conditions.

While the direct deoxofluorination of 2-azaspiro[3.3]heptan-5-ol to yield this compound is a viable synthetic route, the literature also describes alternative strategies that introduce fluorine at different positions on the scaffold. thieme-connect.com

Scalability and Practical Considerations in this compound Synthesis

The successful transition of a synthetic route from laboratory-scale to large-scale production requires careful consideration of several practical and economic factors. For this compound and its derivatives, scalability is crucial for their potential application in areas like drug discovery. acs.orgnih.gov

Key considerations for a scalable synthesis include:

Cost and Availability of Starting Materials: The economic viability of a large-scale synthesis is heavily dependent on the cost of the raw materials. For instance, a route for a derivative, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, was optimized to start from the commercially available and low-cost flame retardant, tribromoneopentyl alcohol (TBNPA). acs.orgacs.orgacs.org

Reaction Conditions: Reactions that require extreme temperatures, high pressures, or highly sensitive reagents can be challenging and expensive to implement on a large scale. The development of routes that utilize milder and more manageable conditions is often a priority.

Yield and Purity: High-yielding reactions are essential for maximizing efficiency and minimizing waste. The purity of the final product is also critical, and purification methods must be scalable. A described synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane was demonstrated on a 100 g scale with an isolated yield of 87% and a final product purity of over 99%. acs.orgacs.org

Safety: The safety of all chemical processes is paramount. A thorough hazard assessment of all reagents, intermediates, and reaction conditions is necessary before scaling up a synthesis.

Waste Management: The environmental impact of a chemical process is an increasingly important consideration. The development of "green" synthetic routes that minimize waste and use less hazardous solvents is a key goal. nih.gov

Process Robustness: The synthetic route should be robust and reproducible, meaning it consistently delivers the desired product in high yield and purity despite minor variations in reaction conditions.

An example of a scalable process is the two-step synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, which was designed to be low-cost and protecting group-free. acs.orgacs.orgacs.org This approach avoids some of the drawbacks associated with previous synthetic methods. acs.orgacs.org The simplicity of experimental procedures and the use of inexpensive starting materials are critical for enabling multigram-scale syntheses of fluorinated 2-azaspiro[3.3]heptane analogues. thieme-connect.com

Synthesis of Protected this compound Intermediates

In the multi-step synthesis of complex molecules, it is often necessary to temporarily block or "protect" certain functional groups to prevent them from reacting under specific conditions. neliti.comwikipedia.org For the synthesis of this compound and its derivatives, protecting the secondary amine of the azaspiro[3.3]heptane core is a common strategy. univ.kiev.ua

The choice of protecting group is critical and depends on its stability to the reaction conditions used in subsequent steps and the ease of its removal once its protective function is no longer needed. neliti.com

Common protecting groups for amines include:

tert-Butoxycarbonyl (Boc): This is a widely used protecting group that is stable to a variety of reaction conditions but can be readily removed with acid.

Benzyl (Bn): This group can be introduced via benzylation and is typically removed by hydrogenolysis.

Carbobenzyloxy (Cbz): Similar to the benzyl group, it is often removed by hydrogenolysis.

The synthesis of a protected intermediate, such as N-Boc-5-fluoro-2-azaspiro[3.3]heptane, would typically involve the following steps:

Protection of the amine: The parent 2-azaspiro[3.3]heptane is reacted with a suitable protecting group reagent, for example, di-tert-butyl dicarbonate (Boc)2O for Boc protection.

Hydroxylation: A hydroxyl group is introduced at the 5-position of the protected spirocycle.

Deoxofluorination: The hydroxyl group is then converted to a fluorine atom using a deoxofluorination reagent.

Deprotection (if necessary): The protecting group is removed to yield the final this compound.

The use of a protecting group-free synthesis, as demonstrated in the route to 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, can be advantageous in terms of cost and efficiency by reducing the number of synthetic steps. acs.orgacs.orgacs.org However, for more complex derivatives or when specific regioselectivity is required, the use of protected intermediates is often unavoidable.

Below is an interactive data table summarizing common amine protecting groups relevant to the synthesis of this compound intermediates.

Protecting GroupAbbreviationReagent for ProtectionDeprotection Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate ((Boc)2O)Acidic conditions (e.g., TFA, HCl)
BenzylBnBenzyl bromide (BnBr)Hydrogenolysis (H2, Pd/C)
CarbobenzyloxyCbzBenzyl chloroformate (CbzCl)Hydrogenolysis (H2, Pd/C)

Table of Compounds

Compound Name
This compound
6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane
Diethylaminosulfur trifluoride
Bis(2-methoxyethyl)aminosulfur trifluoride
Sulfur tetrafluoride
2-Azaspiro[3.3]heptan-5-ol
Tribromoneopentyl alcohol
N-Boc-5-fluoro-2-azaspiro[3.3]heptane
Di-tert-butyl dicarbonate
Benzyl bromide
Benzyl chloroformate
Trifluoroacetic acid
Hydrochloric acid
Hydrogen
Palladium on carbon

A primary strategy for the synthesis of this compound and its analogs involves the deoxofluorination of a corresponding hydroxylated precursor. This synthetic transformation is a key method for introducing fluorine into the rigid, three-dimensional spirocyclic framework.

The synthesis of various fluorinated piperidine analogues built upon the 2-azaspiro[3.3]heptane scaffold has been reported, utilizing deoxofluorination as a crucial step. thieme-connect.com This approach involves the substitution of a hydroxyl (-OH) group with a fluorine (-F) atom. While the specific reagents for the direct synthesis of this compound are part of a broader synthetic strategy, the underlying principle remains a common and effective method for producing such fluorinated compounds. thieme-connect.com

Several deoxofluorinating agents are commonly employed for this type of chemical transformation, including:

Diethylaminosulfur trifluoride (DAST)

Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor)

Sulfur tetrafluoride (SF4) nih.gov

The selection of a particular reagent is often dictated by the specific substrate, the desired reaction conditions, and the intended scale of the synthesis. For example, while sulfur tetrafluoride can be highly effective, its gaseous nature and high toxicity necessitate specialized handling procedures. nih.gov DAST and Deoxo-Fluor are often favored for laboratory-scale syntheses due to their liquid form, which allows for milder and more manageable reaction conditions.

The mechanism of deoxofluorination typically proceeds through the activation of the alcohol by the fluorinating agent, which is then followed by a nucleophilic attack of the fluoride ion. The stereochemical outcome of this reaction, whether it results in retention or inversion of the original configuration, can be influenced by the specific substrate and the chosen reaction conditions.

Although the direct deoxofluorination of 2-azaspiro[3.3]heptan-5-ol represents a viable pathway to this compound, scientific literature also details alternative synthetic strategies that can introduce fluorine at various other positions on the spirocyclic scaffold. thieme-connect.com

Scalability and Practical Considerations in this compound Synthesis

The successful transition of a synthetic route from a small-scale laboratory setting to large-scale industrial production necessitates a thorough evaluation of several practical and economic factors. For this compound and its derivatives, achieving scalability is paramount for their potential applications in fields such as drug discovery. acs.orgnih.gov

Key factors that must be considered for a scalable synthesis include:

Cost and Availability of Starting Materials: The economic feasibility of any large-scale synthesis is heavily reliant on the cost and ready availability of the necessary raw materials. For instance, an optimized route for a derivative, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, was strategically designed to begin with tribromoneopentyl alcohol (TBNPA), a low-cost and commercially available flame retardant. acs.orgacs.orgacs.org

Reaction Conditions: The implementation of reactions that demand extreme temperatures, high pressures, or highly sensitive reagents can be both challenging and costly on an industrial scale. Consequently, the development of synthetic routes that operate under milder and more manageable conditions is a significant priority.

Yield and Purity: High-yielding reactions are crucial for maximizing operational efficiency and minimizing chemical waste. The purity of the final product is also of critical importance, and the purification methods employed must be scalable. A notable synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane was successfully demonstrated on a 100-gram scale, achieving an impressive isolated yield of 87% and a final product purity exceeding 99%. acs.orgacs.org

Safety: The safety of all chemical processes is of the utmost importance. A comprehensive hazard assessment of all reagents, intermediates, and reaction conditions must be conducted before any attempt to scale up a synthesis.

Waste Management: The environmental impact of chemical manufacturing is an increasingly critical consideration. The development of "green" synthetic routes that are designed to minimize waste and utilize less hazardous solvents is a primary objective in modern chemical process development. nih.gov

Process Robustness: A scalable synthetic route must be robust and reproducible, consistently delivering the desired product in high yield and purity, even with minor variations in reaction parameters.

Synthesis of Protected this compound Intermediates

In the multi-step synthesis of complex organic molecules, it is often essential to temporarily block or "protect" specific functional groups to prevent them from undergoing unintended reactions under a given set of conditions. neliti.comwikipedia.org For the synthesis of this compound and its derivatives, a common and effective strategy involves the protection of the secondary amine within the azaspiro[3.3]heptane core. univ.kiev.ua

The selection of an appropriate protecting group is a critical decision that hinges on its stability under the reaction conditions of subsequent synthetic steps and the ease with which it can be removed once its protective role is complete. neliti.com

Commonly used protecting groups for amines include:

tert-Butoxycarbonyl (Boc): This is a widely utilized protecting group that exhibits stability across a broad range of reaction conditions but can be readily removed through the application of acid.

Benzyl (Bn): This group is typically introduced via a benzylation reaction and can be removed by hydrogenolysis.

Carbobenzyloxy (Cbz): Similar to the benzyl group, the Cbz group is also commonly removed by hydrogenolysis.

The synthesis of a protected intermediate, such as N-Boc-5-fluoro-2-azaspiro[3.3]heptane, would generally proceed through the following sequence of steps:

Protection of the amine: The parent 2-azaspiro[3.3]heptane is reacted with a suitable protecting group reagent, such as di-tert-butyl dicarbonate ((Boc)2O) for Boc protection.

Hydroxylation: A hydroxyl group is introduced at the 5-position of the now-protected spirocycle.

Deoxofluorination: The newly introduced hydroxyl group is then converted to a fluorine atom using a deoxofluorination reagent.

Deprotection (if necessary): The protecting group is removed to yield the final this compound.

The development of a protecting group-free synthesis, as exemplified in the route to 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, can offer significant advantages in terms of both cost and efficiency by reducing the total number of synthetic steps. acs.orgacs.orgacs.org However, for the synthesis of more complex derivatives or when precise regioselectivity is required, the use of protected intermediates often remains an indispensable strategy.

Below is an interactive data table that summarizes common amine protecting groups relevant to the synthesis of this compound intermediates.

Protecting GroupAbbreviationReagent for ProtectionDeprotection Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate ((Boc)2O)Acidic conditions (e.g., TFA, HCl)
BenzylBnBenzyl bromide (BnBr)Hydrogenolysis (H2, Pd/C)
CarbobenzyloxyCbzBenzyl chloroformate (CbzCl)Hydrogenolysis (H2, Pd/C)

Chemical Transformations and Functionalization of 5 Fluoro 2 Azaspiro 3.3 Heptane Derivatives

Reactivity of the Azetidine (B1206935) Ring System

The reactivity of the four-membered azetidine ring in 2-azaspiro[3.3]heptane systems is largely dictated by its considerable ring strain, estimated at 25.2 kcal/mol. researchgate.net This inherent strain, while rendering the ring more stable and easier to handle than its three-membered aziridine (B145994) counterpart, provides a thermodynamic driving force for ring-opening reactions under specific conditions. researchgate.netrsc.orgrsc.org However, many synthetic transformations can be achieved while preserving the core spirocyclic structure.

The azetidine nitrogen and adjacent carbons can be susceptible to oxidation. While specific studies on the oxidation of 5-fluoro-2-azaspiro[3.3]heptane are not extensively detailed in the reviewed literature, related compounds like 5,5-difluoro-2-azaspiro[3.3]heptane can be oxidized to introduce new functional groups or modify existing ones. Such reactions typically involve controlled oxidation to prevent ring cleavage.

Reduction reactions are commonly employed to functionalize derivatives of the 2-azaspiro[3.3]heptane scaffold without compromising the azetidine ring. For instance, functional groups attached to the ring can be selectively reduced. A prominent example is the reduction of ester derivatives. The methyl ester of 2-tert-butyl 2-azaspiro[3.3]heptane-1,2-dicarboxylate can be reduced to the corresponding primary alcohol, tert-butyl-1-(hydroxymethyl)-2-azaspiro-[3.3]heptane-2-carboxylate, using a strong reducing agent like lithium aluminum hydride (LiAlH4) in tetrahydrofuran (B95107) (THF). univ.kiev.ua This transformation is a key step in creating versatile building blocks for further synthesis. univ.kiev.ua Similarly, general reduction reactions can be utilized to alter or remove specific functional groups on the molecule.

The secondary amine of the 2-azaspiro[3.3]heptane core is nucleophilic and readily participates in substitution reactions. This allows for the straightforward introduction of various substituents onto the nitrogen atom. A common and synthetically valuable transformation is N-arylation.

A practical, scalable process has been developed for the synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key intermediate for the antibiotic drug candidate TBI-223. acs.orgnih.gov In this procedure, the key bond-forming step involves the creation of the azetidine ring through a hydroxide-facilitated alkylation of 2-fluoro-4-nitroaniline (B181687) with 3,3-bis(bromomethyl)oxetane. acs.orgnih.gov This demonstrates the principle of forming the N-aryl bond, which can be applied to pre-formed azaspiro[3.3]heptane rings reacting with activated aryl halides. Such reactions are often facilitated by a base to deprotonate the aniline (B41778) or the azetidine nitrogen, enhancing its nucleophilicity. acs.orgyoutube.com The reaction is more favorable when the aromatic ring contains electron-withdrawing groups, which activate the ring toward nucleophilic attack. youtube.comyoutube.com

Derivatization at the Fluorinated Position

Direct chemical modification at the fluorinated C-5 position of this compound presents a significant synthetic challenge. The carbon-fluorine bond is exceptionally strong, making nucleophilic substitution difficult. While literature on the related 5,5-difluoro-2-azaspiro[3.3]heptane suggests that fluorine atoms can be substituted under appropriate conditions, specific methodologies and examples for the mono-fluorinated derivative are not widely reported. The synthesis of these fluorinated scaffolds typically involves introducing the fluorine atom to a precursor molecule using specialized fluorinating agents like Selectfluor or DAST, rather than by derivatizing the final fluorinated spirocycle.

Functionalization at Other Spirocyclic Positions

Significant research has focused on the functionalization of the 2-azaspiro[3.3]heptane scaffold at positions other than C-5, particularly at the C-1 and C-6 positions. These efforts have produced a library of valuable building blocks for drug discovery.

Starting from 2-azaspiro[3.3]heptane-1-carboxylic acid, a variety of derivatives can be synthesized. univ.kiev.uaresearchgate.net The carboxylic acid can be esterified and subsequently reduced to a primary alcohol. univ.kiev.ua This alcohol can then be further transformed into other functional groups, such as azides or alkynes, providing multiple "exit vectors" for creating more complex molecules. univ.kiev.uaacs.org These multi-step synthetic sequences are often scalable, allowing for the production of multigram quantities of the desired functionalized spirocycles. univ.kiev.uaresearchgate.net

Below is a table summarizing key functionalization reactions on the 2-azaspiro[3.3]heptane scaffold, starting from a carboxylated derivative.

Starting MaterialReagent(s)ProductYieldReference(s)
2-tert-butyl 1-methyl 2-azaspiro[3.3]heptane-1,2-dicarboxylate1. LiAlH4 2. THFtert-butyl 1-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylateNot specified univ.kiev.ua
tert-butyl 1-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate1. (COCl)2, DMSO, Et3N 2. Bestmann-Ohira reagent, K2CO3, MeOHtert-butyl 1-ethynyl-2-azaspiro[3.3]heptane-2-carboxylateNot specified univ.kiev.ua
2-azaspiro[3.3]heptane-1-carboxylic acidMeI, DIPEAMethyl 2-azaspiro[3.3]heptane-1-carboxylateExcellent univ.kiev.ua

Formation of Key Intermediates for Further Chemical Synthesis

The chemical transformations described above are crucial for producing key intermediates used in broader synthetic campaigns, particularly in drug discovery. The functionalized derivatives of 2-azaspiro[3.3]heptane serve as conformationally restricted bioisosteres for common motifs like piperidine (B6355638). univ.kiev.ua

For example, the N-arylated compound, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, is the direct precursor for the potent antibiotic drug candidate TBI-223. acs.orgnih.gov Its availability through a scalable, protecting-group-free synthesis significantly impacts the economic feasibility of producing the final active pharmaceutical ingredient. acs.org

Furthermore, intermediates such as tert-butyl 1-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate and its derivatives (e.g., the corresponding alkyne or azide) are highly valuable. univ.kiev.uaacs.org These molecules, possessing diverse functional groups, can be readily incorporated into larger structures using well-established chemical reactions like click chemistry or coupling reactions, facilitating the exploration of new chemical space in medicinal chemistry. univ.kiev.uaacs.orgresearchgate.net

Conformational Analysis and Stereochemical Considerations in 5 Fluoro 2 Azaspiro 3.3 Heptane Research

Impact of Fluorine Substitution on Molecular Conformation

The introduction of a fluorine atom at the 5-position of the 2-azaspiro[3.3]heptane core has profound stereoelectronic consequences that further influence the molecule's conformation. Fluorine is a small, highly electronegative atom, and its substitution for hydrogen can alter molecular properties without significant steric perturbation. researchgate.netsci-hub.box

The primary effect of the electronegative fluorine substituent is the induction of localized changes in the geometry of the cyclobutane (B1203170) ring. It is well-established that fluoro substituents can govern the conformation of cyclic systems. sci-hub.box For example, in fluorinated sugar rings, the fluorine atom's presence can cause a significant flattening of the ring compared to its non-fluorinated analogue. sci-hub.box This principle suggests that the C5-fluorinated cyclobutane ring in 5-fluoro-2-azaspiro[3.3]heptane will adopt a specific, and likely more planar, conformation compared to the unsubstituted ring.

Furthermore, fluorine substitution can affect the molecule's binding to target proteins through various interactions, including dipolar, van der Waals, and hydrogen bonding. nih.gov The strategic placement of fluorine can therefore be used as a tool to control the intrinsic conformation of a molecule, thereby influencing its biological activity. researchgate.net While direct conformational data for this compound is not extensively published, studies on related molecules like 6-fluoro-spiro[3.3]heptanes, whose structures have been confirmed by X-ray diffraction, support the significant role of fluorine in defining the scaffold's three-dimensional structure. researchgate.net

Stereoselective Synthesis and Chiral Resolution Strategies

The presence of a chiral center at the C5 position (bearing the fluorine atom) and the potential for chirality at the spiro-carbon means that this compound can exist as multiple stereoisomers. The synthesis of enantiomerically pure forms is therefore a critical aspect of its research.

Stereoselective Synthesis: Several strategies can be envisioned for the stereoselective synthesis of chiral azaspiro[3.3]heptanes. One prominent approach involves the use of chiral auxiliaries. For instance, N-tert-butanesulfinyl imines have proven to be highly effective chiral electrophiles for the synthesis of various nitrogen-containing heterocyclic compounds. ua.es A synthetic route could involve the reaction of a chiral N-tert-butanesulfinyl imine with a suitable cyclobutane derivative to construct the azaspiro[3.3]heptane core with high diastereoselectivity. ua.esrsc.org

Another advanced method involves the stereoselective activation of C-F bonds. A frustrated Lewis pair (FLP) approach using a chiral Lewis base (e.g., a chiral sulfide) can achieve the desymmetrization of geminal difluoroalkanes, providing access to stereoenriched monofluorinated products. nih.gov This strategy could potentially be adapted to generate the chiral C5-fluoro center with high stereocontrol.

Chiral Resolution: For racemic mixtures, chiral resolution is a common strategy to separate the enantiomers. The most traditional method is the formation of diastereomeric salts. researchgate.net This involves reacting the racemic amine of the 2-azaspiro[3.3]heptane with an enantiomerically pure chiral acid (a resolving agent). The resulting diastereomeric salts often have different physical properties, such as solubility, allowing for their separation by fractional crystallization. researchgate.net After separation, the desired enantiomer of the amine can be recovered by removing the chiral acid.

Enzymatic kinetic resolution is another powerful technique. Specific enzymes, such as lipases, can selectively acylate one enantiomer of a racemic mixture, allowing the acylated product and the unreacted enantiomer to be separated. mdpi.com This method is known for its high enantioselectivity and operation under mild, environmentally friendly conditions. mdpi.com

Structural Confirmation Techniques for Azaspiro[3.3]heptanes

The definitive confirmation of the structure, conformation, and stereochemistry of this compound and its derivatives relies on a combination of modern spectroscopic and analytical techniques.

X-ray Crystallography: Single-crystal X-ray diffraction is the most powerful method for unambiguously determining the three-dimensional structure of crystalline compounds. acs.orgnih.gov It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. This technique has been used to elucidate the conformational details of numerous azaspiro[3.3]heptane derivatives, revealing the extent of ring puckering and the spatial arrangement of substituents. acs.orgresearchgate.netacs.org For novel derivatives of this compound, obtaining high-quality crystals for X-ray analysis is a crucial step for structural validation. weizmann.ac.il

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for structural elucidation in solution.

¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms. Coupling constants (J-values) can help determine the dihedral angles between adjacent protons, offering insights into the ring conformation. univ.kiev.uarsc.org

¹³C NMR identifies all unique carbon atoms in the molecule, confirming the carbon skeleton. univ.kiev.uarsc.org

¹⁹F NMR is particularly important for fluorinated compounds, providing a direct signal for the fluorine atom and its coupling to nearby protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling), which helps to confirm the fluorine's position and stereochemistry.

2D NMR techniques , such as COSY, HSQC, and HMBC, are used to establish the complete connectivity of the molecule, while NOESY can reveal through-space proximity between atoms, further defining the compound's conformation and relative stereochemistry. chemrxiv.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to deduce its elemental composition through high-resolution mass spectrometry (HRMS). univ.kiev.uarsc.org Fragmentation patterns observed in the mass spectrum can also provide valuable structural information, helping to confirm the connectivity of the spirocyclic core. univ.kiev.ua

Table of Spectroscopic Data for a Representative Azaspiro[3.3]heptane Derivative The following is a representative example based on published data for related structures and is for illustrative purposes.

TechniqueObserved FeatureInterpretation
¹H NMRComplex multiplets for aliphatic protons (CH, CH₂)Confirms the presence of the spirocyclic rings. rsc.org
¹³C NMRSignal for spiro-quaternary carbon; signals for CH₂ and CH carbonsConfirms the azaspiro[3.3]heptane carbon framework. univ.kiev.ua
HRMSMeasured m/z matches calculated value for the molecular formulaConfirms elemental composition and molecular weight. rsc.org
X-ray CrystallographyProvides precise atomic coordinatesDefinitive 3D structure, conformation, and absolute stereochemistry. acs.org

Role of 5 Fluoro 2 Azaspiro 3.3 Heptane in Scaffold Based Chemical Design

Bioisosteric Potential of Azaspiro[3.3]heptane Scaffolds

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar size, shape, and electronic properties, is a fundamental concept in drug design. The goal is to enhance the desired biological and pharmacological activities of a compound while minimizing or eliminating undesirable properties. Azaspiro[3.3]heptane scaffolds have demonstrated significant potential as bioisosteres for commonly used saturated heterocycles.

The 2-azaspiro[3.3]heptane framework is widely recognized as a conformationally restricted bioisostere of the piperidine (B6355638) ring. researchgate.netuniv.kiev.uaresearchgate.netenamine.netresearchgate.netscienceopen.comnih.gov The piperidine motif is prevalent in a vast number of pharmaceuticals, but it can be susceptible to metabolic degradation, particularly through oxidation. univ.kiev.ua The spirocyclic nature of 2-azaspiro[3.3]heptane offers a solution by introducing a rigid, three-dimensional structure that can improve metabolic stability. univ.kiev.uaresearchgate.net

The introduction of a fluorine atom at the 5-position of the 2-azaspiro[3.3]heptane scaffold can further modulate its properties as a piperidine bioisostere. Fluorine, being highly electronegative, can alter the local electronic environment, influencing factors such as pKa, lipophilicity, and metabolic stability. nih.govnih.govencyclopedia.pub For instance, the strategic placement of fluorine can block sites of metabolism, thereby enhancing the pharmacokinetic profile of a drug candidate. nih.govencyclopedia.pub

Research has shown that replacing a piperidine fragment with a 2-azaspiro[3.3]heptane analog can lead to compounds with enhanced activity. For example, the substitution of the piperidine ring in the local anesthetic Bupivacaine (B1668057) with a spirocyclic amino acid based on the 2-azaspiro[3.3]heptane core resulted in an analog with enhanced activity and a longer duration of action. univ.kiev.ua

The following table summarizes key comparisons between piperidine and 2-azaspiro[3.3]heptane as bioisosteres:

PropertyPiperidine2-Azaspiro[3.3]heptane5-Fluoro-2-azaspiro[3.3]heptane
Conformational Flexibility Flexible (chair/boat conformations)RigidRigid
Metabolic Stability Susceptible to oxidationGenerally improvedPotentially further improved due to C-F bond strength
Three-Dimensionality ModerateHighHigh
Lipophilicity (logP) Variable, can be highCan be lower despite adding a carbon atom, due to increased basicity nih.govModulated by fluorine, can increase or decrease depending on the molecular context nih.gov
Basicity (pKa) Typically around 11Generally higher than corresponding piperidines nih.govInfluenced by the inductive effect of fluorine

While 2-azaspiro[3.3]heptane is a direct bioisostere of piperidine, related oxa-azaspiro systems, such as 2-oxa-6-azaspiro[3.3]heptane, serve as effective bioisosteres for morpholine. The morpholine ring is another common motif in drug molecules, often contributing to favorable physicochemical properties like aqueous solubility. enamine.net However, like piperidine, it can be a site of metabolic instability.

The replacement of a morpholine ring with a spirocyclic analog like 2-oxa-6-azaspiro[3.3]heptane can offer several advantages, including improved metabolic stability and a more defined three-dimensional structure. While this compound is not a direct morpholine bioisostere, the principles of using spirocyclic scaffolds to replace saturated heterocycles are transferable. The introduction of fluorine into such scaffolds can provide an additional layer of control over the molecule's properties.

Introduction of Three-Dimensionality into Molecular Libraries

The concept of "escaping from flatland" in drug design emphasizes the importance of moving away from planar, two-dimensional molecules towards more complex, three-dimensional structures. univ.kiev.ua Increased three-dimensionality is often associated with improved clinical success due to enhanced target selectivity, increased solubility, and better pharmacokinetic profiles.

Spirocyclic scaffolds, such as this compound, are excellent tools for introducing three-dimensionality into molecular libraries. univ.kiev.uaresearchgate.net The spirocyclic core enforces a rigid, non-planar geometry, which can lead to more specific interactions with biological targets. This rigidity also reduces the entropic penalty upon binding, potentially leading to higher binding affinities.

The synthesis of fluorinated analogues of piperidine based on the 2-azaspiro[3.3]heptane scaffold has been reported, highlighting the utility of these building blocks in creating diverse and structurally complex molecular libraries. researchgate.net The different patterns of fluorine substitution within this rigid skeleton provide a means to systematically explore the chemical space and optimize drug-like properties. researchgate.net

Design Principles for Modulating Molecular Interactions through Spirocyclic Frameworks

The rigid and well-defined geometry of spirocyclic frameworks like this compound provides a predictable platform for modulating molecular interactions. The design principles for utilizing these frameworks in drug design are rooted in their unique structural and electronic properties.

Predictable Exit Vectors: The spirocyclic core provides well-defined and predictable exit vectors for substituents. researchgate.net This allows for the precise positioning of functional groups to engage in specific interactions with a biological target, such as hydrogen bonding, hydrophobic interactions, or ionic interactions.

Conformational Rigidity: The inherent rigidity of the spiro[3.3]heptane system reduces the number of accessible conformations, which can lead to a more favorable entropic contribution to binding affinity. This rigidity also helps in pre-organizing the molecule for optimal interaction with its target.

Modulation of Physicochemical Properties: The introduction of a fluorine atom provides a powerful tool for fine-tuning the physicochemical properties of the molecule. The strong C-F bond can enhance metabolic stability. nih.govencyclopedia.pub The high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups and alter the molecule's dipole moment and lipophilicity. nih.govnih.gov This modulation of properties is crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles. An analysis of azaspiro[3.3]heptanes as replacements for morpholines, piperidines, and piperazines showed that in most cases, the introduction of a spirocyclic center lowered the measured logD7.4. nih.gov

The following table outlines key design principles when utilizing the this compound scaffold:

Design PrincipleImplication for Molecular Interactions
Rigid Spirocyclic Core Pre-organizes substituents for optimal binding, reducing entropic penalty.
Defined Exit Vectors Allows for precise positioning of functional groups to target specific interactions.
Fluorine Substitution Modulates local electronics, pKa, lipophilicity, and metabolic stability, thereby fine-tuning interactions and pharmacokinetic properties.
Increased Three-Dimensionality Enhances target selectivity and can improve solubility and other ADME properties.

Computational and Theoretical Investigations of Fluorinated Azaspiro 3.3 Heptanes

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties of molecules and predicting their reactivity. For 5-Fluoro-2-azaspiro[3.3]heptane, these studies would focus on how the highly electronegative fluorine atom influences the electron distribution within the spirocyclic framework.

The primary effect of the fluorine substituent is the induction of a significant dipole moment. The electron-withdrawing nature of fluorine polarizes the C-F bond, leading to a partial positive charge on the carbon atom at the 5-position and a partial negative charge on the fluorine atom. This polarization can have a cascading effect on the rest of the molecule, influencing the basicity of the nitrogen atom in the azetidine (B1206935) ring and the reactivity of adjacent C-H bonds.

Calculated Property Theoretical Method Predicted Influence of Fluorine Significance
Dipole Moment DFT (e.g., B3LYP/6-31G)Increased compared to the non-fluorinated analog.Influences solubility, membrane permeability, and non-covalent interactions with biological targets.
HOMO-LUMO Gap DFT (e.g., B3LYP/6-31G)Likely increased, suggesting greater kinetic stability.A larger gap generally correlates with lower chemical reactivity.
Electrostatic Potential (ESP) Map DFT (e.g., B3LYP/6-31G)Negative potential localized around the fluorine and nitrogen atoms; positive potential near the hydrogen atoms.Visualizes regions of the molecule that are prone to electrophilic or nucleophilic attack and hydrogen bonding.
Natural Bond Orbital (NBO) Analysis DFT (e.g., B3LYP/6-31G)Strong polarization of the C5-F bond and potential hyperconjugative interactions.Provides a detailed picture of bonding and orbital interactions that contribute to molecular stability and conformation.

These computational studies are crucial for rationalizing the observed properties of fluorinated azaspiro[3.3]heptanes and for guiding the design of new derivatives with tailored electronic features for specific biological applications.

Molecular Modeling and Conformational Landscape Analysis

The rigid yet three-dimensional nature of the azaspiro[3.3]heptane core imparts a restricted conformational profile, which is a desirable trait in drug design as it can lead to higher binding affinity and selectivity. nih.gov The introduction of a fluorine atom at the 5-position is expected to further influence the conformational preferences of the molecule.

Molecular mechanics and molecular dynamics (MD) simulations are instrumental in exploring the conformational landscape of this compound. copernicus.org These methods can predict the relative energies of different conformers and the energy barriers to their interconversion. The spirocyclic system of 2-azaspiro[3.3]heptane is composed of two fused four-membered rings. The puckering of these azetidine and cyclobutane (B1203170) rings will be a key conformational feature.

The fluorine atom, due to its steric bulk and electronic properties, can favor specific puckering modes of the cyclobutane ring. For instance, the fluorine atom may preferentially occupy an axial or equatorial-like position relative to the mean plane of the ring. Conformational analysis of related fluorinated cyclic systems, such as fluorinated piperidines, has shown that the preference for axial or equatorial fluorine can be influenced by a combination of steric and hyperconjugative effects.

A hypothetical conformational analysis of this compound would likely reveal a limited number of low-energy conformers. The relative populations of these conformers would be determined by the interplay of steric hindrance, torsional strain, and intramolecular interactions involving the fluorine atom. Understanding this conformational landscape is critical for predicting how the molecule will present its functional groups for interaction with a biological target.

Conformational Feature Computational Method Predicted Influence of Fluorine Significance
Ring Pucker Molecular Mechanics (e.g., MMFF94), MD SimulationsFluorine may favor a specific puckered conformation of the cyclobutane ring to minimize steric clashes.The overall shape of the molecule is defined by the ring pucker, which is crucial for complementarity with a binding site.
Axial/Equatorial Preference DFT, MD SimulationsThe energetic preference for an axial vs. equatorial fluorine position will depend on a balance of steric and electronic factors.The orientation of the fluorine atom can significantly impact interactions with the target protein.
Inter-ring Dihedral Angles Molecular Mechanics, MD SimulationsThe fusion of the two rings restricts these angles, but the fluorine atom may induce subtle changes.These angles contribute to the overall rigidity and three-dimensional shape of the scaffold.

Docking and Binding Affinity Predictions for Structural Insights

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is invaluable for generating hypotheses about the binding mode of this compound to a specific protein target and for estimating its binding affinity.

In a typical docking study, a three-dimensional model of the target protein is used as a receptor. The this compound molecule is then computationally "docked" into the active site of the protein in various conformations and orientations. A scoring function is used to evaluate the goodness of fit for each pose, with the top-scoring poses representing the most likely binding modes.

The fluorine atom in this compound can play a significant role in its binding interactions. It can participate in favorable interactions such as hydrogen bonds (with appropriate donors), halogen bonds, and dipole-dipole interactions. Furthermore, the increased metabolic stability often conferred by fluorine can be a major advantage in drug design.

The following table outlines the key aspects of a hypothetical docking study involving this compound.

Docking Parameter Description Predicted Role of this compound
Binding Site The specific pocket or groove on the target protein where the ligand binds.The azaspiro[3.3]heptane core provides a rigid scaffold to position key interacting groups within the binding site.
Binding Pose The predicted orientation and conformation of the ligand within the binding site.The nitrogen atom can act as a hydrogen bond acceptor, while the fluorine atom can engage in specific polar or halogen bonding interactions.
Scoring Function An algorithm that estimates the binding free energy of the ligand-protein complex.The predicted binding score would be influenced by the number and quality of favorable interactions formed by the ligand.
Binding Affinity (e.g., Ki, IC50) A measure of the strength of the interaction between the ligand and the protein.While docking scores provide a qualitative estimate, more rigorous methods like free energy perturbation (FEP) or thermodynamic integration (TI) can provide more accurate predictions of binding affinity.

Such in silico predictions are crucial for prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery process.

Virtual Screening and Chemical Space Exploration with Fluorinated Spirocycles

Virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.net The unique structural and electronic properties of fluorinated spirocycles like this compound make them attractive candidates for inclusion in virtual screening libraries.

The "chemical space" of all possible drug-like molecules is vast, and exploring it efficiently is a major challenge in drug discovery. nih.gov Libraries of spirocyclic compounds, and specifically fluorinated ones, represent a region of this chemical space that is rich in three-dimensional structures and offers opportunities for novel intellectual property.

A virtual screening campaign could involve a library of diverse 2-azaspiro[3.3]heptane derivatives, including various substitution patterns of fluorine. This library could be screened against a panel of protein targets to identify potential hits for different therapeutic areas. The screening can be either structure-based (using docking) or ligand-based (comparing similarity to known active compounds).

The results of a virtual screen are typically a ranked list of compounds, with the top-ranking hits being those with the highest predicted affinity for the target. These hits would then be subjected to experimental validation.

Virtual Screening Approach Description Application to Fluorinated Spirocycles
Structure-Based Virtual Screening (SBVS) Uses docking to screen a library of compounds against a 3D structure of the target protein.A library containing this compound and its analogs could be docked into a target of interest to identify potential binders.
Ligand-Based Virtual Screening (LBVS) Uses the structure of a known active ligand to find other compounds in a library with similar properties.If a known active compound contains a spirocyclic or fluorinated motif, LBVS could be used to find similar compounds like this compound.
Pharmacophore Modeling Identifies the essential 3D arrangement of functional groups required for biological activity.A pharmacophore model could be developed based on the key interactions of a fluorinated azaspiroheptane, and this model could be used to screen large databases for new hits.
Combinatorial Library Enumeration Generates large virtual libraries by systematically combining a set of building blocks and chemical reactions. youtube.comA virtual library could be created around the 2-azaspiro[3.3]heptane core, with fluorine being one of the substituents, to explore a wide range of chemical diversity. youtube.com

The exploration of chemical space with fluorinated spirocycles through virtual screening holds significant promise for the discovery of novel drug candidates with improved properties. nih.gov

Applications in Advanced Chemical and Biological Research Tools

Use as Building Blocks for Complex Molecule Synthesis

5-Fluoro-2-azaspiro[3.3]heptane and its derivatives are increasingly recognized as important building blocks in the synthesis of complex molecules, particularly in the field of medicinal chemistry. researchgate.netresearchgate.netresearchgate.net The spirocyclic core imparts a rigid, three-dimensional conformation to molecules, a desirable trait for enhancing pharmacological properties. researchgate.netuniv.kiev.ua This is part of a broader trend in drug design to "escape from flatland," moving away from simple, planar molecules towards more complex, sp³-rich structures that can offer improved target selectivity and metabolic stability. univ.kiev.uaresearchgate.net

The 2-azaspiro[3.3]heptane scaffold is considered a bioisostere of piperidine (B6355638), a common motif in many bioactive compounds. univ.kiev.uaresearchgate.netnih.gov Replacing a piperidine ring with an azaspiro[3.3]heptane can lead to novel analogues with potentially improved properties and new intellectual property. researchgate.netresearchgate.net For instance, the incorporation of a 1-azaspiro[3.3]heptane core into the anesthetic drug bupivacaine (B1668057) resulted in a new, patent-free analogue with high activity. nih.govresearchgate.net The fluorine atom in this compound can further modulate properties such as lipophilicity, metabolic stability, and binding affinity. mdpi.comresearchgate.net

The synthesis of various functionalized azaspiro[3.3]heptane derivatives has been a focus of research, providing a toolbox for medicinal chemists. univ.kiev.uanih.govnih.gov These efforts have led to the development of scalable synthetic routes, making these building blocks more accessible for drug discovery programs. researchgate.netacs.org

Table 1: Examples of Complex Molecules Synthesized Using Azaspiro[3.3]heptane Scaffolds

Precursor Compound Resulting Complex Molecule/Scaffold Application/Significance
2-Azaspiro[3.3]heptane-1-carboxylic acid Functionalized derivatives Bioisosteres of pipecolic acid for drug design univ.kiev.uaresearchgate.net
1-Azaspiro[3.3]heptane Bupivacaine analogue Anesthetic with high activity nih.govresearchgate.net
2,6-Diazaspiro[3.3]heptane N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes Surrogates of piperazine (B1678402) in aryl amination reactions acs.org

Development of Chemical Probes for Biological Target Characterization

Chemical probes are essential tools for understanding the function of biological targets and for validating them in the context of disease. rjeid.comtarget2035.net The unique structural and electronic properties of this compound make it an attractive scaffold for the development of such probes. The introduction of a fluorine atom can be particularly advantageous, as it can enhance binding affinity and selectivity, and the ¹⁸F isotope can be used for positron emission tomography (PET) imaging. mdpi.comresearchgate.net

The rigid azaspiro[3.3]heptane framework allows for precise positioning of functional groups to interact with a biological target. researchgate.netresearchgate.net This can lead to the development of highly selective probes that can distinguish between closely related proteins. researchgate.netresearchgate.net For example, sulfonyl fluoride (B91410) probes have been developed to covalently modify specific residues in target proteins, enabling detailed characterization of their function. rsc.org

The development of fluorescent probes is another area where fluorinated azaspiro compounds could be applied. nih.gov These probes allow for the visualization and tracking of biological molecules and processes in living cells. nih.gov The combination of the spirocyclic scaffold for target recognition and a fluorophore could lead to novel imaging agents. nih.govmdpi.com

Application in DNA-Encoded Library Technology (DELT)

DNA-Encoded Library Technology (DELT) has emerged as a powerful platform for the discovery of small molecule ligands for a wide range of biological targets. nih.govnih.gov This technology relies on the synthesis of vast libraries of compounds, each tagged with a unique DNA barcode. The libraries are then screened against a target protein, and the binders are identified by sequencing their DNA tags. nih.govnih.gov

The incorporation of novel, three-dimensional scaffolds into DNA-encoded libraries is crucial for expanding the chemical space that can be explored. nih.govresearchgate.net Azaspiro[3.3]heptanes, including their fluorinated derivatives, are well-suited for this purpose due to their drug-like properties and synthetic tractability in a library format. nih.govrsc.org

Recent research has demonstrated the successful on-DNA synthesis of complex azaspiro compounds, highlighting the compatibility of the required chemical transformations with the sensitive DNA tag. nih.govrsc.org Specifically, visible light-mediated photocatalysis has been employed to construct 2-oxa-1-azaspiro(bicyclo[3.2.0])heptanes on-DNA, providing access to a diverse library of sp³-rich molecules. nih.govrsc.org The challenges associated with preparing and diversifying azaspiro[3.3]heptane moieties have historically limited their use in DELT, but these new methods are overcoming those hurdles. nih.govrsc.org

Contribution to Materials Science Research

The unique properties of this compound and related compounds also extend to the field of materials science. researchgate.net

Development of Novel Polymeric Materials

The rigid and well-defined structure of azaspiro[3.3]heptanes makes them interesting monomers for the synthesis of novel polymeric materials. The incorporation of these spirocyclic units into a polymer backbone can lead to materials with unique thermal, mechanical, and optical properties. While specific research on polymers derived from this compound is not widely reported, the synthesis of polymers from related spirocyclic compounds suggests the potential of this class of molecules in materials science.

Applications in Catalysis Research (related azaspiro compounds)

Azaspiro compounds have found applications in the field of catalysis, particularly as chiral ligands in asymmetric catalysis. nih.govchemrxiv.org The rigid spirocyclic framework can create a well-defined chiral environment around a metal center, enabling highly stereoselective transformations. nih.govchemrxiv.org

For instance, rhodium-catalyzed cycloisomerization/Diels-Alder cascade reactions of bisallenes have been developed to synthesize seven-membered azaspiro compounds with high selectivity. nih.govacs.orgacs.org Furthermore, enzymatic methods are being explored for the stereodivergent synthesis of azaspiro[2.y]alkanes, demonstrating the potential of biocatalysis to access enantiomerically pure spirocyclic building blocks. researchgate.netchemrxiv.org These developments in the synthesis of chiral azaspiro compounds open up new possibilities for their use as ligands in a variety of catalytic reactions. nih.govchemrxiv.org

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Piperidine
Bupivacaine
2-Azaspiro[3.3]heptane-1-carboxylic acid
Pipecolic acid
1-Azaspiro[3.3]heptane
2,6-Diazaspiro[3.3]heptane
N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptane
6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid
Ornithine
2-oxa-1-azaspiro(bicyclo[3.2.0])heptane
6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane
TBI-223
2-fluoro-4-nitroaniline (B181687)
3,3-bis(bromomethyl)oxetane
tribromoneopentyl alcohol
2-oxa-6-azaspiro[3.3]heptane
N-Acetylmethanopyrrolidine
2-azabicyclo[2.2.0]hex-5-ene
N-BOC-5-anti-fluoro-Metpyr
1,2-dihydropyridine
5,5-Difluoro-2-azaspiro[3.3]heptane trifluoroacetic acid
(S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid
ledipasvir

enamine.nethttps://vertexaisearch.cloud-search-sa.googleapis.com/v1/projects/1033230123554/locations/us/searchApps/gemini-grounding-app-32943/dataStores/grounding-ds/documents/gs_local_storage_cleaned_up_for_prod_20240502_20240502120000_1549419_0_gcs_default_storage_2024050212_1714652400000_33061_RC0_3:chunk0?user_project_override=1033230123554 ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ... ...

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  • Q & A

    Q. What are the established synthetic routes for 5-Fluoro-2-azaspiro[3.3]heptane, and how do reaction conditions influence yield and purity?

    • Methodological Answer : The synthesis of spirocyclic azetidines like this compound typically involves cyclization strategies. For example, analogous compounds (e.g., 2-oxa-6-azaspiro[3.3]heptane) are synthesized via hydroxide-facilitated alkylation of amines with bis(bromomethyl)oxetane derivatives, achieving yields >85% under optimized conditions . Key factors include:
    • Temperature control : Reactions performed at 0–5°C minimize side-product formation.
    • Catalyst selection : Use of Schotten-Baumann conditions for oxetane ring closure .
    • Purification : Recrystallization or chromatography (e.g., silica gel) ensures >95% purity .
    • Data Table :
    PrecursorReagent/ConditionsYieldPurityReference
    Bis(bromomethyl)oxetaneNaOH, 0–5°C, inert atmosphere87%>99%
    TribromopentaerythritolBenzylamine, H₂/Pd-C60%96%

    Q. How is the structural integrity of this compound validated in synthetic workflows?

    • Methodological Answer : Structural confirmation relies on:
    • NMR spectroscopy : 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR to verify spirocyclic geometry and fluorine substitution .
    • X-ray crystallography : Resolves bond angles and distances (e.g., spiro C–N bond length ≈ 1.47 Å) .
    • Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C₆H₉FN₂ requires m/z 128.0754) .

    Q. What purification techniques are optimal for isolating this compound hydrochloride?

    • Methodological Answer :
    • Salt formation : Isolation as hydrochloride or sulfonate salts improves stability. For example, hemi-naphthalene-1,5-disulfonate salts achieve 96% purity via recrystallization .
    • Chromatography : Reverse-phase HPLC with C18 columns (MeCN/H₂O gradient) resolves impurities .

    Advanced Research Questions

    Q. How can enantioselective synthesis of this compound be achieved for chiral drug discovery?

    • Methodological Answer : Asymmetric synthesis employs:
    • Chiral auxiliaries : tert-Butylsulfinyl groups induce stereoselectivity during spirocyclization (e.g., 90% ee achieved for diazaspiroheptanes) .
    • Catalytic asymmetric alkylation : Pd-catalyzed amination with chiral ligands (e.g., BINAP) .
    • Resolution techniques : Diastereomeric salt formation using tartaric acid derivatives .

    Q. What strategies resolve contradictions in biological activity data for spirocyclic azetidines like this compound?

    • Methodological Answer : Discrepancies in enzyme inhibition assays arise from:
    • Solubility variations : Use sulfonate salts (e.g., hemi-naphthalene-1,5-disulfonate) to enhance aqueous solubility .
    • Target promiscuity : Perform orthogonal assays (e.g., SPR, ITC) to validate binding specificity .
    • Metabolic stability : LC-MS/MS profiling identifies oxidative metabolites interfering with activity .

    Q. How do computational models predict the bioisosteric potential of this compound in drug design?

    • Methodological Answer :
    • Molecular docking : AutoDock Vina evaluates binding to targets (e.g., kinase active sites) with RMSD <2.0 Å .
    • Quantum mechanics (QM) : DFT calculations (B3LYP/6-31G*) optimize spirocyclic conformers and fluorine’s electrostatic effects .
    • SAR studies : Compare with analogs (e.g., 2-oxa-6-azaspiro[3.3]heptane) to map steric/electronic contributions .

    Q. What are the challenges in scaling up this compound synthesis, and how are they mitigated?

    • Methodological Answer : Scalability hurdles include:
    • Exothermic reactions : Use jacketed reactors with controlled cooling (-10°C) during alkylation .
    • Byproduct formation : Optimize stoichiometry (e.g., 1.1 eq. BBMO) to suppress di-brominated impurities .
    • Process safety : Replace hazardous solvents (e.g., THF) with MeCN or EtOAc .

    Comparative Data and Applications

    Q. How does this compound compare to non-fluorinated analogs in pharmacokinetic profiling?

    • Methodological Answer : Fluorination enhances:
    • Lipophilicity : LogP increases by ~0.5 units (measured via shake-flask method) .
    • Metabolic stability : Reduced CYP3A4-mediated oxidation (t₁/₂ = 4.2 h vs. 1.8 h for non-fluorinated analog) .
    • Target affinity : 10-fold higher IC₅₀ for kinase X due to fluorine’s electronegativity .

    Retrosynthesis Analysis

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    Precursor scoring Relevance Heuristic
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    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    5-Fluoro-2-azaspiro[3.3]heptane
    Reactant of Route 2
    5-Fluoro-2-azaspiro[3.3]heptane

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.